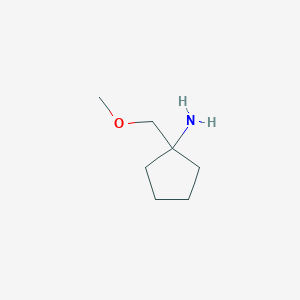
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one, also known as CHDOI, is a chemical compound that belongs to the class of isoquinolines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. In
Mécanisme D'action
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one acts as a partial agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one induces a conformational change that activates the G protein signaling pathway. This results in the activation of downstream signaling cascades, such as the phospholipase C and protein kinase C pathways. The activation of these pathways leads to the modulation of neurotransmitter release, gene expression, and neuronal excitability.
Biochemical and Physiological Effects:
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to induce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to enhance the activity of the prefrontal cortex, which is involved in executive functions, such as working memory and decision-making. 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has also been shown to modulate the activity of the amygdala, which is involved in the regulation of emotional processing. Additionally, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to induce changes in the visual and auditory perception, such as alterations in color perception and sound localization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without interference from other receptors. Additionally, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a long half-life, which allows for prolonged effects on the receptor. However, one limitation of using 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is its potential to induce hallucinations and other adverse effects, which may confound the interpretation of results.
Orientations Futures
There are several future directions for the research on 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one. One direction is to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study the effects of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, future research could focus on the development of novel compounds that have improved selectivity and reduced adverse effects compared to 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one.
Conclusion:
In conclusion, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent and selective agonist of the 5-HT2A receptor, which is involved in various physiological and pathological processes. 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders. Despite its potential adverse effects, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one remains a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition.
Applications De Recherche Scientifique
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which is involved in various physiological and pathological processes. 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
2-cyclohexyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKXASYFPIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-phenylimidazo[1,2-a]pyrazine](/img/structure/B3278336.png)
![Imidazo[1,2-a]pyridin-8-amine, 6-phenyl-](/img/structure/B3278344.png)





![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)
![3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine](/img/structure/B3278411.png)


![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)

